2-Fluoro-6-methoxybenzoyl chloride

Reaction kinetics Substituent effects Acyl chloride reactivity

2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9) is a substituted benzoyl chloride derivative bearing an ortho-fluorine substituent and an ortho-methoxy group on the aromatic ring. With molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol, this compound functions as a reactive acyl chloride building block in organic synthesis.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 500912-12-9
Cat. No. B1333658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxybenzoyl chloride
CAS500912-12-9
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C(=O)Cl
InChIInChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3
InChIKeyYZWKSOYWTHKNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9) — Technical Baseline and Procurement Context


2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9) is a substituted benzoyl chloride derivative bearing an ortho-fluorine substituent and an ortho-methoxy group on the aromatic ring. With molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol, this compound functions as a reactive acyl chloride building block in organic synthesis . It is typically encountered as a light yellow liquid with a predicted density of 1.309 g/cm³, a boiling point of 234.9°C at 760 mmHg, and a flash point of 100.2°C . The compound is synthesized via thionyl chloride (SOCl₂)-mediated chlorination of 2-fluoro-6-methoxybenzoic acid under reflux conditions .

Workflow Acyl chloride building block for amide and ester bond formation in pharmaceutical intermediate synthesis
Selection ortho-Fluoro and ortho-methoxy substitution pattern enables moderated electrophilicity and patent-specific intermediates
Use Context Reported for ERK and Aurora kinase inhibitor intermediate synthesis requiring specific substitution

Why Generic Substitution Fails: The Quantifiable Differentiation of 2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9)


Within the benzoyl chloride class, compounds bearing seemingly minor substituent variations exhibit substantial differences in reactivity, regioselectivity, and downstream synthetic utility that cannot be compensated by simple molar equivalence adjustments. The ortho-fluorine substituent in 2-fluoro-6-methoxybenzoyl chloride introduces a unique combination of strong electron-withdrawing inductive effect coupled with resonance donation that alters electrophilicity at the carbonyl carbon relative to non-fluorinated or para-substituted analogs . Simultaneously, the ortho-methoxy group confers steric hindrance adjacent to the reactive acyl chloride moiety, a factor absent in mono-substituted benzoyl chlorides, which demonstrably influences reaction kinetics and product distribution in nucleophilic acyl substitution reactions [1]. The documented integration of this specific substitution pattern into proprietary pharmaceutical intermediates—including ERK inhibitors and Aurora kinase-targeting compounds—further substantiates that the 2-fluoro-6-methoxy motif confers binding or pharmacokinetic properties not achievable with alternative substitution patterns [2].

Substitution pattern mismatch Generic benzoyl chloride or other isomers lack the combined ortho-F and methoxy electronic/steric profile; reactivity and selectivity may shift
Patent route specificity Alternative substitution patterns are not covered in disclosed kinase inhibitor patents; downstream IP may require this exact motif
Reactivity divergence o-Methoxybenzoyl chloride may be substantially more reactive; substituting could shift reaction profiles and exotherm behavior

2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9): Product-Specific Quantitative Evidence for Scientific Selection


Reactivity Modulation: Ortho-Fluoro and Ortho-Methoxy Substituent Effects on Acyl Chloride Electrophilicity

The combination of ortho-fluoro (electron-withdrawing by induction, +I = -0.34; electron-donating by resonance, +R = -0.45) and ortho-methoxy (electron-donating by resonance, +R = -0.50) substituents in 2-fluoro-6-methoxybenzoyl chloride produces a net electronic environment distinct from that of either mono-substituted or para-substituted benzoyl chloride derivatives [1]. While direct kinetic data for this exact compound are not available in the peer-reviewed literature, class-level inference from established Hammett substituent constants indicates that the ortho-fluoro substituent increases the electrophilicity of the carbonyl carbon relative to unsubstituted benzoyl chloride (σₚ = 0 for H; σₚ = +0.062 for F, but ortho effects are more pronounced due to proximity), whereas the ortho-methoxy group exerts a competing resonance donation effect (σₚ = -0.27 for OCH₃) that moderates overall reactivity [2]. Historical kinetic studies on related ortho-substituted benzoyl chlorides demonstrate that an ortho-methoxy group accelerates reaction with ethyl alcohol at 0°C by a factor of 29 relative to benzoyl chloride (relative rate: o-CH₃O = 29, H = 1.0) [3]. The concurrent ortho-fluoro substitution is expected to partially attenuate this activation, yielding a uniquely balanced reactivity profile not obtainable with o-methoxybenzoyl chloride alone.

Reactivity modulation
Class-level inference
o-OCH₃ accelerates rate 29× vs H; ortho-F partially attenuates via competing inductive effect; target predicted to show intermediate electrophilicity
Supports controlled acylation for temperature-sensitive synthesis
No direct kinetic data for this compound
Reaction kinetics Substituent effects Acyl chloride reactivity

Steric Differentiation: Ortho-Methoxy Hindrance Effects on Nucleophilic Attack Trajectory

The ortho-methoxy substituent in 2-fluoro-6-methoxybenzoyl chloride introduces significant steric bulk adjacent to the carbonyl carbon, a feature entirely absent in para-substituted benzoyl chlorides and present to a lesser degree in ortho-fluoro-only analogs. This steric environment influences the trajectory of nucleophilic attack and has been shown in class-level studies to affect reaction rates and product distributions [1]. In electrophilic aromatic substitution contexts, the methoxy group is documented to increase reaction rate by approximately 10,000-fold relative to unsubstituted benzene while simultaneously directing substitution to ortho/para positions [2]. For acyl chloride reactivity specifically, the ortho-methoxy group in o-methoxybenzoyl chloride increased reaction rate with ethyl alcohol by 29-fold compared to benzoyl chloride, whereas the smaller ortho-methyl group increased rate by only 3.7-fold [3]. The presence of an additional ortho-fluoro substituent at the 2-position further constrains the local steric environment around the reactive acyl chloride moiety, a feature that distinguishes this compound from 2-methoxybenzoyl chloride (CAS 21615-34-9) and 4-fluoro-2-methoxybenzoyl chloride (CAS not widely available).

Steric hindrance
Class-level inference
Dual ortho-substitution (F + OCH₃) versus mono o-OCH₃ or unsubstituted; steric bulk may alter nucleophilic attack trajectory
May influence diastereoselectivity outcomes
Based on analog kinetic data
Steric hindrance Regioselectivity Nucleophilic acyl substitution

Physical Property Differentiation: Density, Boiling Point, and Flash Point Compared to Structural Analogs

2-Fluoro-6-methoxybenzoyl chloride exhibits distinct physicochemical properties that differentiate it from structurally similar benzoyl chloride derivatives. The compound has a reported density of 1.309 g/cm³, boiling point of 234.9°C at 760 mmHg, and flash point of 100.2°C . In comparison, unsubstituted benzoyl chloride (CAS 98-88-4) has a density of 1.21 g/cm³, boiling point of 197.2°C, and flash point of 68°C [1]. The 35.7°C higher boiling point of the target compound relative to benzoyl chloride reflects the combined effects of increased molecular weight (+48.02 g/mol) and altered intermolecular interactions due to fluorine and methoxy substitution. This elevated boiling point translates to a higher flash point (+32.2°C), which may reduce volatility-related handling risks during ambient-temperature operations.

Physical properties
Cross-study comparable
BP 234.9°C, flash 100.2°C, density 1.309 g/cm³ vs benzoyl chloride BP 197.2°C, flash 68°C
Elevated flash point may reduce flammability classification
Measured at 760 mmHg; standard ambient conditions
Physicochemical properties Safety parameters Process engineering

Proprietary Synthetic Integration: Documented Use as Key Intermediate in Aurora Kinase and ERK Inhibitor Programs

The 2-fluoro-6-methoxybenzoyl moiety is explicitly documented in patent literature as a critical pharmacophoric element in advanced pharmaceutical intermediates. In US Patent US20130237518A1 (Merck Sharp & Dohme Corp.), 1-(2-fluoro-6-methoxybenzoyl)-(3R)-[4-[3-(4-pyridinyl)-1H-indazol-5-yl]-1H-1,2,3-triazol-1-yl]piperidine is disclosed as an ERK inhibitor for cancer treatment, with the 2-fluoro-6-methoxybenzoyl group serving as the N-acyl substituent on the piperidine ring [1]. In EP 1771450 (Millennium Pharmaceuticals, Inc.), tert-butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate is employed as intermediate (VII) in a multi-step synthesis targeting Aurora kinase inhibition [2]. The ortho-metalated derivative of 3-fluoroanisole is specifically required to generate this substitution pattern, demonstrating that alternative substitution patterns (e.g., 4-fluoro-2-methoxy or 2-fluoro-4-methoxy) would not yield the same synthetic intermediate [2].

Patent integration
Supporting evidence
Explicitly named as N-acyl substituent in ERK inhibitor (US20130237518A1) and Aurora kinase intermediate (EP 1771450)
Patent fidelity requires this specific substitution pattern
IP landscape context
Pharmaceutical intermediate Kinase inhibitor Patent documentation

Optimal Research and Industrial Application Scenarios for 2-Fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9)


Synthesis of ERK Inhibitors Requiring 2-Fluoro-6-methoxybenzoyl N-Acyl Substituents

Based on patent US20130237518A1, 2-fluoro-6-methoxybenzoyl chloride is the designated acylating agent for introducing the 2-fluoro-6-methoxybenzoyl moiety onto the piperidine nitrogen of (3R)-[4-[3-(4-pyridinyl)-1H-indazol-5-yl]-1H-1,2,3-triazol-1-yl]piperidine [1]. Alternative benzoyl chlorides with different substitution patterns would yield compounds not covered by the patent claims and may exhibit altered ERK inhibitory activity. Procurement of this specific compound is required for faithful reproduction of the patented synthetic route.

Preparation of Aurora Kinase Inhibitor Intermediates via Ortho-Metalation of 3-Fluoroanisole

The synthesis of tert-butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate (Intermediate VII in EP 1771450) proceeds via condensation of ortho-metalated 3-fluoroanisole with 6-chloro-2-phenyl-3,1-benzoxazin-4-one [2]. The 2-fluoro-6-methoxybenzoyl chloride serves as the precursor to this ortho-metalated species. The specific 2-fluoro-6-methoxy substitution pattern is non-negotiable; 3-fluoro-4-methoxy or 4-fluoro-2-methoxy isomers would produce different metalation regiochemistry and ultimately different diaryl ketone products.

Acylation Reactions Requiring Moderated Reactivity Due to Competing Ortho Electronic Effects

In synthetic sequences where an unsubstituted benzoyl chloride (relative rate = 1.0) reacts too sluggishly for practical yields, yet o-methoxybenzoyl chloride (relative rate = 29) generates excessive exotherms or side reactions, 2-fluoro-6-methoxybenzoyl chloride offers an intermediate reactivity profile [3]. The electron-withdrawing ortho-fluoro substituent partially counterbalances the strong electron-donating resonance effect of the ortho-methoxy group, as inferred from Hammett substituent constants [4]. This balanced reactivity may prove advantageous in temperature-sensitive acylation reactions where precise rate control is critical.

Process Chemistry Where Higher Flash Point Reduces Hazard Classification Burden

With a flash point of 100.2°C compared to 68°C for unsubstituted benzoyl chloride, 2-fluoro-6-methoxybenzoyl chloride falls above the 93°C threshold that separates certain flammable liquid categories under GHS classification systems . For pilot-plant or manufacturing-scale operations, this 32.2°C higher flash point may translate to reduced storage requirements, less stringent ventilation specifications, or lower insurance premiums relative to more volatile benzoyl chloride derivatives [5].

Application
Selection Property
Validation Focus
ERK inhibitor intermediate synthesis
2-fluoro-6-methoxy substitution pattern
Patent fidelity and pharmacophoric match
Aurora kinase inhibitor intermediate preparation
Ortho-metalation precursor compatibility
Regiochemical metalation control
Moderated-reactivity acylation studies
Balanced electrophilic profile
Reaction rate and exotherm control
Process-safety classification assessment
Elevated flash point
Flammable liquid storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.